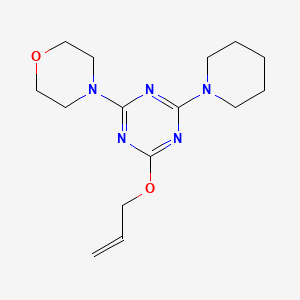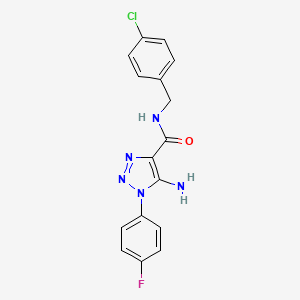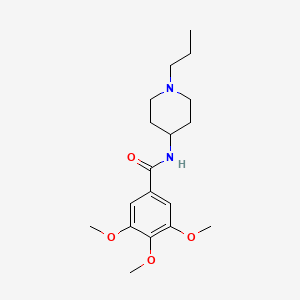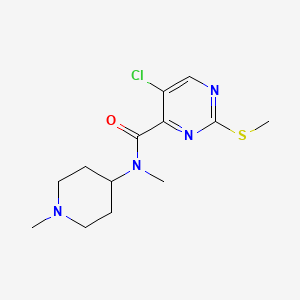
N-(2-cyanoethyl)-4-methyl-N-(2-phenylethyl)benzenesulfonamide
Descripción general
Descripción
N-(2-cyanoethyl)-4-methyl-N-(2-phenylethyl)benzenesulfonamide, also known as NSC 95397, is a small molecule compound that has been studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
N-(2-cyanoethyl)-4-methyl-N-(2-phenylethyl)benzenesulfonamide 95397 binds to the colchicine-binding site on tubulin, which is a key component of the microtubule network. This binding inhibits the polymerization of tubulin into microtubules, which disrupts the normal cell division process. This leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-(2-cyanoethyl)-4-methyl-N-(2-phenylethyl)benzenesulfonamide 95397 has been shown to have a potent antiproliferative effect on cancer cells, with IC50 values ranging from 0.1 to 10 μM. It has also been shown to induce apoptosis in cancer cells, as evidenced by the activation of caspase-3 and PARP cleavage. In addition, N-(2-cyanoethyl)-4-methyl-N-(2-phenylethyl)benzenesulfonamide 95397 has been shown to inhibit tumor growth in vivo, suggesting its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-cyanoethyl)-4-methyl-N-(2-phenylethyl)benzenesulfonamide 95397 has several advantages as a research tool. It is a small molecule compound that is easily synthesized and purified, making it readily available for research purposes. It has also been extensively studied for its anticancer properties, providing a wealth of information on its mechanism of action and potential therapeutic applications.
However, there are also limitations to using N-(2-cyanoethyl)-4-methyl-N-(2-phenylethyl)benzenesulfonamide 95397 in lab experiments. It has been shown to have low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(2-cyanoethyl)-4-methyl-N-(2-phenylethyl)benzenesulfonamide 95397. One area of interest is in developing more potent analogs of this compound that have improved solubility and efficacy. Another area of research is in exploring the potential use of N-(2-cyanoethyl)-4-methyl-N-(2-phenylethyl)benzenesulfonamide 95397 in combination with other anticancer agents, such as taxanes or platinum-based drugs. Finally, further studies are needed to better understand the mechanism of action of N-(2-cyanoethyl)-4-methyl-N-(2-phenylethyl)benzenesulfonamide 95397 and its potential applications in cancer therapy.
Aplicaciones Científicas De Investigación
N-(2-cyanoethyl)-4-methyl-N-(2-phenylethyl)benzenesulfonamide 95397 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound works by targeting the microtubule network, which is essential for cell division and proliferation. N-(2-cyanoethyl)-4-methyl-N-(2-phenylethyl)benzenesulfonamide 95397 disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
N-(2-cyanoethyl)-4-methyl-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-16-8-10-18(11-9-16)23(21,22)20(14-5-13-19)15-12-17-6-3-2-4-7-17/h2-4,6-11H,5,12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDBUAQWTIJUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC#N)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-4-methyl-N-(2-phenylethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4733840.png)
![methyl 2-{[({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4733846.png)

![ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate](/img/structure/B4733869.png)

![ethyl 2-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4733885.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B4733896.png)
![ethyl 2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4733904.png)
![2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4733911.png)
![2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4733928.png)

![ethyl 5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4733936.png)

![ethyl 2-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4733960.png)